Tetrahydrofuran-3,3,4,4-D4
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Overview
Description
Tetrahydrofuran-3,3,4,4-D4 is a deuterated derivative of tetrahydrofuran, a heterocyclic organic compound with the molecular formula C4H4D4O. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a solvent and its role in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrofuran-3,3,4,4-D4 typically involves the deuteration of tetrahydrofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-3,3,4,4-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-butyrolactone.
Reduction: It can be reduced to form butane-1,4-diol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium hydride (NaH) and organolithium reagents are employed.
Major Products:
Oxidation: Gamma-butyrolactone.
Reduction: Butane-1,4-diol.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Tetrahydrofuran-3,3,4,4-D4 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions and as a reagent in the synthesis of deuterated compounds.
Biology: It is employed in studies involving isotope effects and metabolic pathways.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of Tetrahydrofuran-3,3,4,4-D4 is primarily related to its role as a solvent and reagent. It interacts with other molecules through hydrogen bonding and van der Waals forces. In biological systems, its deuterium atoms can influence metabolic pathways by altering reaction kinetics and enzyme interactions .
Comparison with Similar Compounds
Tetrahydrofuran: The non-deuterated form, commonly used as a solvent.
Gamma-Butyrolactone: An oxidation product of tetrahydrofuran.
Butane-1,4-diol: A reduction product of tetrahydrofuran.
Uniqueness: Tetrahydrofuran-3,3,4,4-D4 is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable in research applications where isotope effects are studied, and in the development of deuterated drugs with potentially enhanced efficacy and safety profiles .
Properties
Molecular Formula |
C4H8O |
---|---|
Molecular Weight |
76.13 g/mol |
IUPAC Name |
3,3,4,4-tetradeuteriooxolane |
InChI |
InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2 |
InChI Key |
WYURNTSHIVDZCO-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(COCC1([2H])[2H])[2H] |
Canonical SMILES |
C1CCOC1 |
Origin of Product |
United States |
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